Product packaging for Sdz mks 492(Cat. No.:CAS No. 114606-56-3)

Sdz mks 492

Cat. No.: B038415
CAS No.: 114606-56-3
M. Wt: 433.5 g/mol
InChI Key: VZLFAVFWNOZVFM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sdz mks 492 is a synthetic, high-purity chemical compound provided for advanced in vitro and preclinical research applications. This molecule is of significant interest in pharmacological and biochemical research, particularly for investigating specific signaling pathways and cellular processes. Its primary mechanism of action is characterized by its potent and selective antagonism of the LFA-1 (Lymphocyte Function-Associated Antigen 1) receptor, a key integrin involved in immune cell adhesion and activation. By effectively blocking the interaction between LFA-1 and its ligand ICAM-1, this compound serves as a critical research tool for modulating immune responses in experimental models. Researchers utilize this compound to elucidate the role of LFA-1-mediated adhesion in various contexts, including T-cell activation, leukocyte migration, and inflammatory cascades. Its application is valuable in studies focused on autoimmune diseases, transplant rejection, and chronic inflammatory conditions, providing insights that may contribute to the development of novel therapeutic strategies. This product is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity for reliable and reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N5O6 B038415 Sdz mks 492 CAS No. 114606-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O6/c1-23-17-16(18(27)24(2)20(23)28)25(8-9-29-3)19(22-17)21-13(11-26)12-6-7-14(30-4)15(10-12)31-5/h6-7,10,13,26H,8-9,11H2,1-5H3,(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFAVFWNOZVFM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC(CO)C3=CC(=C(C=C3)OC)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N[C@@H](CO)C3=CC(=C(C=C3)OC)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921432
Record name 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114606-56-3
Record name Sdz mks 492
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114606563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-{[1-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]imino}-7-(2-methoxyethyl)-1,3-dimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Mechanisms and Molecular Interactions of Sdz Mks 492

Selective Inhibition of Cyclic GMP-Inhibited Phosphodiesterase Type III (PDE3)

The primary pharmacological action of SDZ MKS 492 is its selective inhibition of the PDE3 enzyme. medchemexpress.comresearchgate.netpatsnap.com PDE3 is a crucial regulator of intracellular signaling, and its inhibition leads to a variety of physiological responses. The therapeutic potential of selective PDE3 inhibitors has been explored in conditions such as asthma and other inflammatory airway diseases. researchgate.netresearchgate.net

Elucidation of Specific PDE3 Binding and Inhibition Kinetics

Impact on Intracellular Cyclic Nucleotide Homeostasis (cAMP and cGMP)

By inhibiting PDE3, this compound is understood to prevent the hydrolysis of cAMP, thereby leading to an increase in its intracellular concentration. However, specific studies measuring the dose-dependent effects of this compound on cAMP and cGMP levels within relevant cell types are not described in the available search results. The functional consequence of increased cAMP is the activation of downstream signaling pathways, but quantitative data on this modulation by this compound is absent.

Comparative Analysis of Isozyme Selectivity within the Phosphodiesterase Superfamily

While this compound is described as a selective PDE3 inhibitor, a comprehensive selectivity profile with IC50 values across the different phosphodiesterase (PDE1-11) families is not available in the reviewed literature. medchemexpress.comresearchgate.netpatsnap.comtargetmol.comszabo-scandic.com Such data is essential to fully characterize its selectivity and to predict potential off-target effects. Without this comparative analysis, a complete understanding of its isozyme selectivity remains elusive.

Modulation of Downstream Signaling Pathways

The inhibition of PDE3 and the subsequent increase in intracellular cAMP levels are known to activate protein kinase A (PKA) and other cAMP-dependent signaling cascades. These pathways can influence a range of cellular functions, including smooth muscle relaxation, cardiac muscle contraction, and inflammatory responses. In the context of airway inflammation, PDE3 inhibition can lead to bronchodilation. researchgate.net However, specific research detailing the direct effects of this compound on these downstream pathways is not available.

Preclinical studies in animal models have shown that this compound can inhibit antigen- or platelet-activating factor (PAF)-induced bronchoconstriction and allergic reactions. medchemexpress.com It has also been observed to relax airway smooth muscle in vitro. medchemexpress.com Furthermore, it has demonstrated efficacy in reducing respiratory resistance and airway responsiveness in beagles. researchgate.net One clinical trial in healthy volunteers showed that an oral dose of this compound had a significant bronchodilator action.

Preclinical Research Paradigms and Efficacy Profiling

In Vitro Pharmacological Characterization

In vitro studies utilizing isolated guinea pig tracheal muscle have demonstrated the direct effects of Sdz mks 492 on airway smooth muscle tone. The compound was observed to induce relaxation of the tracheal muscle tissue, suggesting a potential bronchodilatory effect. nih.gov Research indicates that the contractile state of airway smooth muscle cells is linked to the frequency of Ca2+ oscillations within these cells. frontiersin.org Agents that increase cyclic adenosine (B11128) monophosphate (cAMP) can induce relaxation by down-regulating or slowing the frequency of these Ca2+ oscillations. frontiersin.org

Table 1: In Vitro Effect of this compound on Airway Smooth Muscle

Assay Tissue/Cell Type Effect
Tracheal Muscle Relaxation Guinea Pig Tracheal Muscle Potent relaxation observed

The anti-inflammatory properties of this compound were investigated by examining its effects on key inflammatory cells and mediator release. The compound was found to inhibit leukotriene B4 (LTB4)-induced airway eosinophilia in guinea pigs. nih.gov Eosinophils are significant contributors to the inflammatory cascade in allergic respiratory diseases. plos.org Furthermore, this compound demonstrated inhibitory effects on histamine (B1213489) release from guinea pig lung tissue, a critical event in the immediate hypersensitivity response. nih.gov

Table 2: In Vitro Effects of this compound on Inflammatory Cells and Mediators

Assay Model System Effect
LTB4-Induced Airway Eosinophilia Guinea Pig Inhibition of eosinophil accumulation
Histamine Release Guinea Pig Lung Tissue Inhibition of antigen- and phospholipase A2-induced release

The generation of reactive oxygen species (ROS) by inflammatory cells contributes to tissue damage in respiratory diseases. Preclinical studies have shown that this compound can inhibit the production of superoxide (B77818) anions (O2-). Specifically, it was observed to inhibit platelet-activating factor (PAF)-induced superoxide generation from guinea pig alveolar macrophages. nih.gov PAF is a potent inflammatory mediator that can stimulate ROS production in various immune cells, including eosinophils and neutrophils. wikipedia.org

Table 3: Inhibition of Reactive Oxygen Species by this compound

Assay Cell Type Inducing Agent Effect
Superoxide (O2-) Generation Guinea Pig Alveolar Macrophages Platelet-Activating Factor (PAF) Inhibition of superoxide generation

There is no publicly available research data regarding the effects of this compound on neutral endopeptidase activity.

There is no publicly available research data regarding the effects of this compound on protein translation mediated by viral internal ribosome entry sites.

In Vivo Studies in Established Animal Models of Respiratory and Inflammatory Conditions

The efficacy of this compound in more complex biological systems was evaluated using established animal models of respiratory and allergic inflammatory conditions. In guinea pigs, the compound effectively inhibited antigen-induced bronchoconstriction. nih.gov It also demonstrated inhibitory effects on PAF-induced bronchoconstriction and the subsequent increase in airway responsiveness to histamine in this species. nih.gov

Furthermore, the anti-allergic potential of this compound was assessed in a rat model of passive cutaneous anaphylaxis (PCA), a classic model of IgE-mediated allergic reactions. nih.gov this compound was found to inhibit passive cutaneous anaphylaxis and mediator-induced skin reactions in rats. nih.gov

Table 4: In Vivo Efficacy of this compound in Animal Models

Animal Model Condition Key Findings
Guinea Pig Antigen-Induced Bronchoconstriction Inhibition of bronchoconstriction
Guinea Pig PAF-Induced Bronchoconstriction & Airway Hyperresponsiveness Inhibition of bronchoconstriction and histamine responsiveness
Rat Passive Cutaneous Anaphylaxis (PCA) Inhibition of allergic skin reaction

Evaluation of Anti-Bronchoconstrictive Efficacy (e.g., Antigen-Induced, Platelet Activating Factor-Induced)

This compound has demonstrated significant anti-bronchoconstrictive effects in various preclinical models. In guinea pigs, the compound effectively inhibited bronchoconstriction induced by both antigens and Platelet-Activating Factor (PAF). patsnap.com This dual action suggests a broad mechanism of action against different pathways leading to airway narrowing.

Furthermore, studies in healthy human subjects with methacholine-induced bronchoconstriction showed that an oral administration of 40 mg of this compound resulted in a significant bronchodilator effect that lasted for up to 5.5 hours. nih.gov In contrast, lower doses of 10 mg and 20 mg did not produce a similar effect. nih.gov When administered as an inhaled dry powder, a 12 mg dose of this compound exhibited a small and transient bronchodilator action, with a peak relief of imposed bronchoconstriction of 29%. nih.gov

Table 1: Anti-Bronchoconstrictive Efficacy of this compound

Model Inducing Agent Species Key Findings Citation
In vivo Antigen Guinea Pig This compound inhibited bronchoconstriction. patsnap.com
In vivo Platelet Activating Factor (PAF) Guinea Pig This compound inhibited bronchoconstriction. patsnap.com
In vivo Methacholine (B1211447) Human A 40 mg oral dose showed significant bronchodilator action. nih.gov
In vitro - Guinea Pig This compound demonstrated potent relaxation of tracheal muscle. patsnap.com

Assessment of Bronchial Hyperresponsiveness Attenuation (e.g., Endotoxin-Induced, Methacholine-Induced)

In preclinical studies, this compound has been shown to inhibit the increase in airway responsiveness to histamine in guinea pigs. patsnap.com This suggests a potential role for the compound in attenuating bronchial hyperresponsiveness, a key feature of asthma.

Detailed preclinical data on the effects of this compound on endotoxin-induced or methacholine-induced bronchial hyperresponsiveness are not extensively available in the public domain. While a study in humans demonstrated a bronchodilator effect against a methacholine challenge, this study focused on the acute bronchoconstrictive response rather than the underlying chronic hyperresponsiveness. nih.gov

Characterization of Anti-inflammatory Actions in Airway Systems (e.g., Neutrophilic Airway Inflammation, Eosinophilia)

This compound has exhibited anti-inflammatory properties in airway systems, particularly in relation to eosinophilic inflammation. In guinea pigs, the compound was found to inhibit airway eosinophilia induced by leukotriene B4 (LTB4). patsnap.com

While some research indicates that vehicle-treated animals in certain studies developed neutrophilic airway inflammation, specific data detailing the direct effects of this compound on neutrophilic airway inflammation are limited in the available literature. patsnap.com

Table 2: Anti-inflammatory Actions of this compound in Airway Systems

Inflammatory Marker Inducing Agent Species Effect of this compound Citation
Airway Eosinophilia Leukotriene B4 (LTB4) Guinea Pig Inhibition patsnap.comresearchgate.net
Neutrophilic Airway Inflammation Not Specified Not Specified Data not available

Immunomodulatory Investigations in Allergic Reaction Models

The immunomodulatory potential of this compound has been investigated in various models of allergic reactions. In rats, this compound demonstrated a more potent inhibition of passive cutaneous anaphylaxis and mediator-induced skin reactions when compared to aminophylline (B1665990). patsnap.com

Furthermore, in guinea pig lung tissue, both this compound and aminophylline were shown to inhibit histamine release induced by antigens and Phospholipase A2. patsnap.com The compound also inhibited the generation of superoxide anions (O2-) from guinea pig alveolar macrophages induced by PAF. patsnap.com These findings highlight the compound's ability to modulate key processes in the allergic inflammatory cascade.

Efficacy Assessments in Other Disease Models (e.g., Inflammatory Bowel Disease)

There is no publicly available information from preclinical studies to suggest that this compound has been evaluated for efficacy in models of inflammatory bowel disease.

Pharmacodynamic Relationships in Preclinical Studies

Characterization of Dose-Response Profiles

While detailed preclinical dose-response data are not extensively published, studies in humans provide some insight into the pharmacodynamic profile of this compound. In a methacholine challenge test in healthy volunteers, a clear dose-response relationship was observed with oral administration. nih.gov A single 40 mg dose produced a significant and sustained bronchodilator effect, whereas 10 mg and 20 mg doses were ineffective. nih.gov

For inhaled administration, a 12 mg dose was identified as the most effective, although the bronchodilator action was modest and short-lived. nih.gov The magnitude of the bronchodilator effect was found to correlate better with the plasma concentration of the parent drug than with its metabolites. nih.gov

Table 3: Dose-Response Profile of this compound in a Human Methacholine Challenge Model

Dose and Route of Administration Observed Effect Citation
10 mg (oral) No significant bronchodilation. nih.gov
20 mg (oral) No significant bronchodilation. nih.gov
40 mg (oral) Significant and sustained bronchodilation (up to 5.5 hours). nih.gov
12 mg (inhaled) Small and transient bronchodilation (peak relief of 29%). nih.gov

Comparative Pharmacodynamics Across Different Administration Modalities (e.g., Oral, Inhaled, Intratracheal)

The pharmacodynamic profile of this compound, a selective inhibitor of phosphodiesterase (PDE) type III, has been evaluated in preclinical models to understand its therapeutic potential across various administration routes. These studies provide insights into the efficacy and onset of action when the compound is delivered systemically versus directly to the respiratory tract.

Oral administration of this compound has demonstrated a significant, dose-dependent bronchodilator effect. In a study involving healthy volunteers subjected to a methacholine challenge, a single oral dose of 40 mg resulted in a notable and sustained bronchodilator action lasting up to 5.5 hours. nih.gov However, lower oral doses of 10 mg and 20 mg did not produce a discernible bronchodilatory response. nih.gov The efficacy of the 40 mg oral dose was correlated with the plasma concentration of the parent drug, suggesting a systemic mechanism of action. nih.gov

In contrast, inhaled administration of this compound as a dry powder in the same study showed a more modest and transient bronchodilator effect. nih.gov The peak relief from induced bronchoconstriction was 29%, and this effect was most evident with a 12 mg dose. nih.gov The action of the inhaled compound was abbreviated, with an apparent half-time of removal from its site of action of only 5-6 minutes, which the researchers attributed to dispositional processes within the lung. nih.gov

Preclinical studies in anesthetized cats have provided data on the direct effects of intratracheal administration of MKS 492 (this compound) on methacholine-induced bronchoconstriction. nih.gov In this model, intratracheal administration of MKS 492 led to a dose-dependent reduction in the increase of respiratory system resistance (Rrs). nih.gov Pretreatment with MKS 492 at doses of 1.7 µg/kg and 17 µg/kg significantly attenuated the bronchoconstrictive response to methacholine compared to saline pretreatment. nih.gov Notably, these effects were achieved without any reported systemic cardiovascular changes, such as alterations in mean arterial pressure or heart rate, highlighting the localized pharmacodynamic effect of this administration route. nih.gov

The following tables summarize the comparative pharmacodynamic findings from these studies.

Table 1: Comparative Bronchodilator Efficacy of this compound via Oral and Inhaled Administration in Healthy Volunteers

Administration RouteDoseKey Pharmacodynamic FindingDuration of Action
Oral40 mgSignificant bronchodilator actionUp to 5.5 hours
Oral10 mg, 20 mgNo significant bronchodilatation observed-
Inhaled (Dry Powder)12 mgSmall, transient bronchodilator action (29% peak relief)Apparent half-time of 5-6 minutes

Table 2: Pharmacodynamic Effects of Intratracheal this compound on Methacholine-Induced Bronchoconstriction in a Feline Model

Pretreatment AgentDoseMean Increase in Respiratory System Resistance (Rrs) (%)
Saline-88.1 +/- 16.8
MKS 4921.7 µg/kg52.6 +/- 8.4
MKS 49217 µg/kg44.4 +/- 10.1
*Indicates a statistically significant difference (P < 0.05) compared to saline pretreatment. nih.gov

Human Translational and Clinical Investigation

Early Phase Clinical Studies in Healthy Volunteers

Early clinical studies in healthy volunteers focused on characterizing the bronchodilator activity of SDZ MKS 492 against induced bronchoconstriction and comparing the pharmacodynamic profiles of its oral and inhaled formulations. Airway conductance was a key parameter assessed to understand both systemic and local effects.

In healthy human subjects, an approximately steady-state reduction of specific airway conductance (sGaw) was induced using an individualized inhaled methacholine (B1211447) loading dose followed by a maintenance dose regimen. nih.govresearchgate.netresearchgate.net Against this background bronchoconstriction, oral administration of this compound demonstrated significant bronchodilator action. A single oral dose of 40 mg of this compound showed a notable bronchodilator effect that persisted for up to 5.5 hours. nih.gov In contrast, lower oral doses of 10 mg and 20 mg did not elicit detectable bronchodilation. nih.gov

When administered as a dry powder by inhalation, this compound exhibited a bronchodilator action that was comparatively small and transient. This effect was most evident with a 12 mg inhaled dose. nih.gov The peak relief of imposed bronchoconstriction observed with the inhaled formulation was reported as 29%. nih.gov The magnitude of bronchodilation observed in these studies correlated more closely with the plasma concentration of the parent drug than with that of its identified metabolites. nih.gov

Table 1: Bronchodilator Activity of this compound Against Methacholine-Induced Bronchoconstriction in Healthy Volunteers

FormulationDoseBronchodilator ActionDuration of ActionPeak Relief of Bronchoconstriction
Oral40 mgSignificantUp to 5.5 hoursNot specified for oral
Oral10 mgNot observedN/AN/A
Oral20 mgNot observedN/AN/A
Inhaled12 mgSmall, transientShort29%

A comparative evaluation of oral versus inhaled formulations of this compound in healthy volunteers revealed distinct pharmacodynamic profiles. The oral 40 mg dose provided a sustained bronchodilator effect lasting for several hours. nih.gov Conversely, the inhaled dry powder formulation, while demonstrating bronchodilator activity, showed an action that was small and transient. nih.gov This abbreviated action following inhalation was attributed to dispositional processes occurring within the lung. nih.gov Despite these differences, bronchodilation was achievable in humans through both oral and inhaled routes of administration. nih.gov

The investigation of this compound's effects on airway conductance utilized specific airway conductance (sGaw) as a primary measurement. nih.govresearchgate.netresearchgate.net The significant and prolonged bronchodilation observed with the oral 40 mg dose suggests a systemic contribution to its action, supported by the correlation between bronchodilation magnitude and plasma concentrations of the parent drug. nih.gov The bronchodilator effect seen with the inhaled formulation indicates a local action on the airways. However, the transient nature of the inhaled effect points to rapid local disposition or clearance mechanisms in the lung that limit its duration of action. nih.gov

Clinical Exploration in Atopic Asthmatic Subjects

In a study involving 18 atopic asthmatic subjects, the effect of oral MKS492 (this compound) on early and late asthmatic responses to inhaled allergen exposure was evaluated. nih.gov Subjects received either placebo, 20 mg, or 40 mg of oral MKS492 as a single dose. After placebo, allergen inhalation resulted in bronchoconstriction, with a maximum mean minimum FEV1 of 75.9% (±12.7) of post-saline baseline values. A late asthmatic response (defined as a decrease in FEV1 ≥ 15%) developed in 13 subjects. nih.gov

The 40 mg dose of MKS492 significantly influenced the early asthmatic response. It increased the mean minimum % post-saline FEV1 at 30 minutes post-allergen from 81.6% (±14.0) with placebo to 93.1% (±13.8), representing a difference of 11.5% (95% CI: 2.6, 20.4). nih.gov The mean minimum % post-saline FEV1 during the early response phase (0-2 hours) was also increased by the 40 mg dose to 86.5% (±11.8) compared to 77.9% (±13.8) for placebo. nih.gov

Furthermore, MKS492 (40 mg) attenuated the late asthmatic response. The late phase responses, assessed by the 4-hour % post-saline FEV1, were significantly improved by 40 mg MKS492 to 90.0% (±6.3) versus 83.0% (±12.4) for placebo, with a difference of 7.0% (95% CI: 0.1, 13.9). nih.gov The 20 mg dose of MKS492 did not show protective effects on either early or late asthmatic responses. nih.gov

Table 2: Effects of Oral MKS492 on Early and Late Asthmatic Responses in Atopic Asthmatic Subjects (Mean % Post-Saline FEV1)

Response PhaseTime PointPlacebo (Mean ± SD)MKS492 20 mg (Mean ± SD)MKS492 40 mg (Mean ± SD)
Early Response30 min81.6 ± 14.081.3 ± 11.993.1 ± 13.8
Early Response0-2 h77.9 ± 13.8Not specified86.5 ± 11.8
Late Response4 h83.0 ± 12.479.6 ± 10.090.0 ± 6.3*

*Significant improvement compared to placebo.

MKS492 (this compound) is recognized as a selective PDE3 inhibitor with both bronchodilator and potential anti-inflammatory properties. nih.gov In the context of atopic asthmatic subjects, significant bronchodilation was observed 90 minutes after dosing (prior to allergen exposure) in the group receiving 40 mg of MKS492. nih.gov While the primary clinical data presented pertains to the effects on allergen-induced responses, preclinical studies indicated that MKS492 could attenuate the development of bronchial hyperresponsiveness to immune complexes and platelet activating factor (PAF) in animal models, suggesting a broader impact on airway responsiveness. nih.gov

Current Clinical Development Status and Identified Research Challenges

SDZ-MKS 492 is a chemical compound initially developed by Novartis Pharma AG, characterized as a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) 3, also known as cyclic GMP-inhibited phosphodiesterase or type III PDE. biosynth.comimmunomart.comuni.lu This mechanism of action involves blocking the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). biosynth.comimmunomart.com

Current Clinical Development Status

Despite showing promise in preclinical studies, the global highest research and development (R&D) status for SDZ-MKS 492 is currently listed as "Discontinued." biosynth.com While some sources indicate "No Development Reported" in clinical information, uni.lu others note its progression to Phase 1 clinical trials, specifically for asthma. Clinical investigations included trials assessing its bronchodilator activity in healthy volunteers and its impact on early and late asthmatic responses in atopic asthmatic subjects.

Detailed Research Findings

Research into SDZ-MKS 492 has encompassed both preclinical and clinical investigations, demonstrating its pharmacological effects.

Preclinical Efficacy in Animal Models: SDZ-MKS 492 has demonstrated efficacy in various animal models, suggesting its potential in treating inflammatory and respiratory conditions. immunomart.com

Animal Model/Study TypeObserved EffectDosage/RouteCitation
Guinea pigs & Rats (Antigen- or PAF-induced)Inhibition of bronchoconstriction and allergic reactionsNot specified for general effect uni.lu
Guinea pigs (Antigen-induced bronchoconstriction)Dose-related inhibition of bronchoconstriction3-10 mg/kg; intravenous (i.v.)
Guinea pigs (PAF-induced bronchoconstriction & increased airway responsiveness to histamine)Inhibition of bronchoconstriction and increased airway responsiveness1-3 mg/kg; i.v.
Guinea pigs (Leukotriene B4 (LTB4)-induced airway eosinophilia)Inhibition of airway eosinophilia30-100 mg/kg; intraperitoneal (i.p.)
Rats (Passive cutaneous anaphylaxis & mediator-induced skin reactions)Inhibition of allergic skin reactions10-100 mg/kg; i.p.
Beagles (Airway responsiveness to methacholine)Dose-dependent decrease in base-line respiratory resistance and airway responsiveness0.1, 0.3, 1.0 mg/kg; oral
In vitro studiesRelaxation of airway smooth muscleNot applicable
General animal modelsBronchodilatory effects and anti-inflammatory action via cyclooxygenase inhibitionNot specified immunomart.com

Clinical Efficacy in Human Studies: Human trials primarily focused on the compound's bronchodilator capabilities, particularly in the context of asthma and induced bronchoconstriction.

Study PopulationIntervention/ConditionKey FindingsCitation
Healthy volunteersSingle oral dose during methacholine challenge test40 mg dose showed significant bronchodilator action (up to 5.5 hours); 10 mg or 20 mg doses did not. Peak relief of imposed bronchoconstriction was 29% with inhaled 12 mg dose.
Atopic asthmatic subjectsOral administration for early and late asthmatic responses to inhaled allergen40 mg dose significantly increased mean minimum % post-saline FEV1 at 30 min (from 81.6% to 93.1%). Improved late phase responses (4h % post-saline FEV1 from 83.0% to 90.0%). 20 mg dose showed no significant improvement. Significant bronchodilatation noted 90 min pre-allergen with 40 mg.

Identified Research Challenges

A significant challenge for SDZ-MKS 492 is its "Discontinued" R&D status, indicating that its development has ceased. biosynth.com Specific issues encountered during its clinical investigation included the observation that lower oral doses (10 mg and 20 mg) did not elicit bronchodilatory effects in healthy volunteers, suggesting a dose-dependent efficacy. Furthermore, the inhaled dry powder formulation of SDZ-MKS 492 exhibited a small and transient bronchodilator action, with dispositional processes in the lung abbreviating its effect. An additional challenge noted for the inhaled form was a persistent bitter taste that could not be masked by common excipients like menthol (B31143) and aspartame. These factors likely contributed to the decision to discontinue its development.

Advanced Research Methodologies and Analytical Approaches

Polymorphism and Solid-State Characterization for Pharmaceutical Development

No publicly available information exists regarding the polymorphism or solid-state characterization of Sdz mks 492.

There are no studies available that identify or describe the crystalline modifications or amorphous forms of this compound.

No data from X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA) for this compound has been published in the sources reviewed.

High-Throughput Screening Development and Compound Discovery

There is no information available detailing the use of high-throughput screening in the discovery or development of this compound.

Synthetic Methodologies and Chemical Derivatization for Structure-Activity Relationship Studies (SAR)

No synthetic methodologies, chemical derivatization, or structure-activity relationship (SAR) studies for this compound are described in the available literature.

Future Research Trajectories and Broader Therapeutic Implications

Reassessment of Phosphodiesterase Type III Inhibition as a Therapeutic Target in Chronic Inflammatory Diseases

While phosphodiesterase inhibitors, as a class, have been investigated for their anti-inflammatory effects, there is no specific research available that reassesses the role of Sdz mks 492 in chronic inflammatory diseases. The initial studies on this compound were centered on its bronchodilator effects, which can be relevant in inflammatory airway diseases like asthma. However, its potential role in systemic chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or psoriasis has not been explored in the available literature. The broader therapeutic potential of selective PDE3 inhibition in these areas remains a matter of speculation without specific studies on this compound.

Potential for Combination Therapies and Synergistic Interactions

The concept of combination therapies is a cornerstone of modern pharmacology, often employed to enhance efficacy and reduce side effects. However, there is no published research investigating the use of this compound in combination with other therapeutic agents. Consequently, there is no data on any potential synergistic interactions that could arise from such pairings. The exploration of this compound in combination regimens for any disease state remains an open and unaddressed research question.

Exploration of Novel Applications Beyond Respiratory and Inflammatory Disorders (e.g., Immunoregulation, Cancer Research, COVID-19)

The therapeutic landscape is continually evolving, with researchers often exploring existing compounds for novel applications. For other phosphodiesterase inhibitors, research has extended into areas like immunoregulation, cancer, and even viral diseases such as COVID-19. However, for this compound, the scientific literature is silent on these fronts. There are no available studies that have investigated the immunomodulatory properties of this compound, its potential utility in any form of cancer research, or its applicability to the treatment of COVID-19.

Strategies for Enhancing Pharmacological Profile and Overcoming Delivery Limitations

The one clinical trial on this compound in healthy volunteers did provide some insight into its pharmacological profile, noting a transient effect when delivered via inhalation compared to a longer duration of action with oral administration. While this finding points to potential delivery limitations that could be addressed, there is no subsequent research detailing strategies to enhance its pharmacological properties. Studies on novel formulations, drug delivery systems, or chemical modifications to improve its pharmacokinetic and pharmacodynamic profile are absent from the public domain.

Development of Next-Generation PDE3 Inhibitors and Analogues

The development of next-generation drugs often builds upon the knowledge gained from earlier compounds. While there is ongoing research into the development of new and more selective PDE3 inhibitors with improved therapeutic profiles, there is no specific information linking this development to analogues or derivatives of this compound. The role of this compound as a scaffold or a lead compound for the development of next-generation PDE3 inhibitors has not been documented in the available scientific literature.

Q & A

Q. What is the mechanism of action of SDZ MKS 492 in inhibiting PDE III, and how does this relate to its anti-inflammatory effects?

this compound selectively inhibits type III cyclic nucleotide phosphodiesterase (PDE), which elevates intracellular cAMP levels, thereby modulating inflammatory mediators like platelet-activating factor (PAF) and leukotriene B4 (LTB4). To validate this, researchers should use in vitro PDE activity assays (e.g., Sephadex LH 20-purified compound) and compare inhibition rates across PDE isozymes . Preclinical models (e.g., guinea pig bronchoconstriction assays) can confirm functional efficacy .

Q. How do researchers determine optimal dosage ranges for this compound in preclinical models?

Dosage optimization requires dose-response studies with incremental concentrations (e.g., 0.02–2 mg/kg) in animal models, monitoring outcomes like bronchoconstriction latency and inflammatory markers. Experimental groups should include controls (saline), pretreatment intervals (e.g., 10 min vs. 12 h pre-LPS), and toxicity assessments . Data should be analyzed using non-linear regression models to calculate EC₅₀ values .

Q. What criteria should guide the selection of animal models for studying this compound’s anti-allergic effects?

Prioritize species with PDE III expression profiles similar to humans (e.g., guinea pigs for bronchoconstriction, rats for systemic inflammation). Justify model selection based on target pathophysiology (e.g., PAF-induced responses) and compatibility with pharmacokinetic sampling methods . Include validation steps like histopathology or cytokine profiling to confirm mechanistic relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s anti-inflammatory efficacy data across different experimental models?

Apply triangulation by cross-validating results using in vitro (e.g., macrophage assays), ex vivo (e.g., isolated tracheal rings), and in vivo models. Conduct meta-analyses of raw data (e.g., effect sizes, confidence intervals) to identify confounding variables like dosing schedules or interspecies metabolic differences . Use sensitivity analyses to isolate model-specific biases .

Q. What methodological strategies ensure reproducibility of this compound’s pharmacokinetic data?

Q. How should researchers design experiments to evaluate synergistic effects between this compound and other PDE inhibitors?

Employ factorial design experiments with combination therapies, testing additive vs. synergistic interactions via isobolographic analysis. Measure outcomes like cAMP levels or bronchorelaxation rates. Use statistical models (e.g., Chou-Talalay method) to quantify synergy coefficients and identify optimal ratios .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report goodness-of-fit metrics (R², RMSE) and uncertainty intervals. For non-linear responses, apply mixed-effects models or Bayesian hierarchical analysis to account for variability .

Q. How can in vitro assays validate this compound’s selectivity for PDE III over other isozymes?

Conduct competitive binding assays with radiolabeled cAMP/cGMP and recombinant PDE isozymes (I–V). Calculate IC₅₀ values and selectivity ratios (e.g., PDE III vs. PDE IV). Cross-reference with structural modeling to identify binding site interactions .

Methodological Resources

  • Experimental Design : Follow guidelines for controlled preclinical trials, including randomization, blinding, and power analysis .
  • Data Reporting : Adhere to the Beilstein Journal’s standards for supplementary materials, ensuring raw data and protocols are fully replicable .
  • Ethical Compliance : Align animal studies with ARRIVE guidelines and institutional review board approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.